molecular formula C17H18BrN3O2 B12482127 N-(3-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide hydrobromide

N-(3-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide hydrobromide

Cat. No.: B12482127
M. Wt: 376.2 g/mol
InChI Key: FERGERUGRTYNSK-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide hydrobromide is a synthetic organic compound. It is characterized by the presence of a quinoxaline ring system, which is a bicyclic structure containing nitrogen atoms. This compound is of interest in various fields of research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide hydrobromide typically involves the following steps:

    Formation of the Quinoxaline Ring: This can be achieved through the condensation of an o-phenylenediamine with a diketone.

    Acylation: The quinoxaline derivative is then acylated with an appropriate acylating agent to introduce the acetamide group.

    Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoxaline ring.

    Reduction: Reduction reactions could target the carbonyl group in the quinoxaline ring.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce dihydroquinoxaline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activities.

    Industry: Could be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity. The quinoxaline ring system is known to interact with various biological molecules, potentially affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound, which forms the core structure.

    N-phenylacetamide derivatives: Compounds with similar acetamide groups.

    Hydrobromide salts: Other compounds forming hydrobromide salts for enhanced solubility or stability.

Uniqueness

N-(3-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide hydrobromide is unique due to the specific substitution pattern on the quinoxaline ring and the presence of the acetamide group. This combination of structural features may confer unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

Molecular Formula

C17H18BrN3O2

Molecular Weight

376.2 g/mol

IUPAC Name

N-(3-methylphenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide;hydrobromide

InChI

InChI=1S/C17H17N3O2.BrH/c1-11-5-4-6-12(9-11)18-16(21)10-15-17(22)20-14-8-3-2-7-13(14)19-15;/h2-9,15,19H,10H2,1H3,(H,18,21)(H,20,22);1H

InChI Key

FERGERUGRTYNSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2.Br

Origin of Product

United States

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